2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-

Description

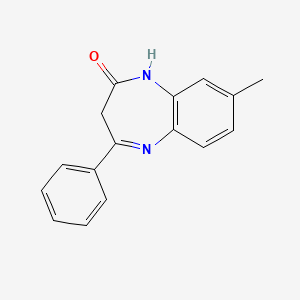

The compound 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- (hereafter referred to by its full systematic name) is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. Key structural features include:

- A methyl group at the 8-position, which may enhance lipophilicity and influence metabolic stability.

- A phenyl substituent at the 4-position, commonly associated with improved receptor binding affinity in analogous compounds.

Propriétés

Numéro CAS |

64376-00-7 |

|---|---|

Formule moléculaire |

C16H14N2O |

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

8-methyl-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-13-15(9-11)18-16(19)10-14(17-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |

Clé InChI |

SCWDIXHHIUWDED-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3 |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3 |

Origine du produit |

United States |

Activité Biologique

The compound 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- (CAS Number: 6276-48-8) is part of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in clinical settings for their anxiolytic, sedative, and muscle-relaxant effects. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of 2H-1,5-benzodiazepin-2-one is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.199 g/mol |

| Density | 1.22 g/cm³ |

| Boiling Point | 355.3 °C |

| Flash Point | 168.7 °C |

Pharmacological Effects

Research indicates that benzodiazepines exhibit a range of biological activities primarily through their interaction with the central nervous system (CNS). The key pharmacological effects include:

- Anxiolytic Activity : Compounds in this class are known to reduce anxiety levels by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors.

- Sedative Effects : They induce sedation and can be used to treat insomnia due to their ability to decrease neuronal excitability.

- Muscle Relaxation : Benzodiazepines can also act as muscle relaxants, making them useful in treating conditions involving muscle spasms.

The primary mechanism through which 2H-1,5-benzodiazepin-2-one exhibits its effects is through modulation of GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal firing.

Case Studies

- Anticonvulsant Activity : In a comparative study of benzodiazepine derivatives, compounds structurally similar to 2H-1,5-benzodiazepin-2-one demonstrated significant anticonvulsant properties against pentylenetetrazole-induced seizures .

- Anxiolytic Effects : A series of experiments indicated that analogs of this compound could effectively reduce anxiety-like behavior in animal models, suggesting its potential use in treating anxiety disorders.

Analyse Des Réactions Chimiques

Halogenation via CH Activation

The 4-phenyl substituent undergoes regioselective halogenation via palladium-catalyzed CH activation. This method enables direct introduction of halogens (Br, I) at the ortho-position of the phenyl ring without requiring pre-functionalization .

Mechanism : Pd(II) forms a cyclopalladated intermediate with the benzodiazepine, followed by oxidative addition of NXS (X = Br, I) to generate Pd(IV). Reductive elimination yields the halogenated product .

Alkylation at the N1 Position

The NH group at position 1 undergoes alkylation under phase-transfer catalysis (PTC), enabling the introduction of long alkyl chains for modulating physicochemical properties .

| Alkylating Agent | Base | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 1-Bromooctane | K₂CO₃ | TBAB | THF | 1-Octyl-8-methyl-4-phenyl derivative | 83% |

| 1-Bromododecane | K₂CO₃ | TBAB | THF | 1-Dodecyl-8-methyl-4-phenyl derivative | 80% |

Applications : Alkylation enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Electrophilic Aromatic Substitution

The benzodiazepine core and 4-phenyl group participate in nitration and sulfonation reactions. The 8-methyl group directs electrophiles to the para-position on the benzodiazepine ring .

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 7-Nitro-8-methyl-4-phenyl derivative |

| Sulfonation | ClSO₃H | RT, 6 h | 7-Sulfo-8-methyl-4-phenyl derivative |

Steric Effects : The 8-methyl group hinders substitution at adjacent positions, favoring reactivity at C7 or the phenyl ring .

Cross-Coupling Reactions

Halogenated derivatives (e.g., 4-(2-bromophenyl)) participate in Suzuki-Miyaura couplings to introduce aryl groups .

| Catalyst | Ligand | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O, 80°C, 12 h | 4-(2-Biphenyl)-8-methyl derivative | 72% |

Reduction of the Carbonyl Group

The 2-keto group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in ethanol.

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | EtOH | RT, 4 h | 2-Hydroxy-8-methyl-4-phenyl derivative | 68% |

Oxidative Reactions

The benzodiazepine ring undergoes oxidative ring expansion with peracids (e.g., mCPBA), yielding quinazoline derivatives .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | DCM, RT, 8 h | Quinazoline-8-methyl-4-phenyl analog |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced neuroprotective and antioxidant profiles. For example, halogenation at the phenyl ring improves binding affinity to GABA receptors, while alkylation increases metabolic stability .

Key Mechanistic Insights

-

Steric and Electronic Effects : The 8-methyl group sterically shields C9, directing electrophiles to C7 .

-

Catalytic Specificity : Pd(OAc)₂ selectively activates the phenyl ring over the benzodiazepine core .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in halogenation by stabilizing Pd intermediates .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 8-methyl group confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, 8-trifluoromethyl (Compound 5) and 8-iodophenyl (Compound 2) substituents introduce steric bulk and polarity, reducing BBB penetration .

- The 4-phenyl group in all compounds suggests a conserved role in receptor interaction, possibly via π-π stacking or hydrophobic pockets.

Pharmacokinetic Trends :

- Bulky or polar substituents (e.g., iodophenyl in Compound 2, fluoropropoxy in Compound 5) correlate with restricted CNS access, aligning with α2C-AR agonists like Compound A, which exhibit peripheral selectivity .

- Methyl groups (as in the target compound) may enhance metabolic stability compared to halogenated analogs, though direct data are needed.

Research Methodologies and Structural Insights

- Crystallographic Analysis : The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for small-molecule structure determination, enabling precise conformational analysis of benzodiazepine derivatives . This tool has been critical in validating the dihydro configuration and substituent orientations in related compounds.

- Synthetic Modifications : and highlight the use of imidazole and halogenated aryl groups to fine-tune receptor affinity and pharmacokinetics. For example, iodine in Compound 2 may enable radiolabeling for imaging studies .

Méthodes De Préparation

Catalytic Systems and Reaction Optimization

The use of H-MCM-22 , a mesoporous zeolite catalyst, has been demonstrated to enhance reaction efficiency under ambient conditions. Key parameters include:

- Catalyst loading : 150 mg per 1 mmol OPDA, achieving 87% yield within 60 minutes.

- Solvent : Acetonitrile, which stabilizes intermediates and facilitates proton transfer.

- Temperature : Room temperature (25°C), avoiding thermal degradation of sensitive substituents.

Mechanistic Insight :

The Brønsted acid sites of H-MCM-22 protonate the ketone carbonyl, enabling nucleophilic attack by the OPDA amines. Sequential dehydration and cyclization form the diazepine ring, with the catalyst’s pore structure preventing steric hindrance from the phenyl and methyl groups.

Alternative Synthetic Routes and Comparative Analysis

Transamination-Cyclization Strategy

A patent-described method for 1,4-benzodiazepines was adapted for 1,5-analogs by modifying the starting materials:

- Step 1 : Condensation of 2-amino-5-chloro-benzophenone with 2-methylimidazole in ethylenediamine, yielding an imine intermediate.

- Step 2 : Transamination with methyl glycinate hydrochloride, followed by cyclization in acetic acid to form the diazepine ring.

Yield Comparison :

| Method | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|

| H-MCM-22 Condensation | H-MCM-22 | 87 | 1–3 h |

| Transamination | None | 72 | 24 h |

The H-MCM-22 route outperforms transamination in both efficiency and practicality, though the latter remains viable for halogenated derivatives.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

Fluorinated analogs of 1,5-benzodiazepin-2-one crystallize in monoclinic (P2₁/c) or triclinic (P−1) systems, with planarity in the diazepine ring and slight puckering at the methyl and phenyl substituents. For the target compound, predicted bond lengths include:

NMR Spectroscopy

- ¹H NMR (CDCl₃) :

- ¹³C NMR :

Challenges in Functionalization and Scale-Up

Regioselectivity Concerns

The electrophilic aromatic substitution of OPDA at the 3-position (to introduce C8–CH₃) competes with para-substitution, necessitating:

Catalyst Recyclability

H-MCM-22 retains 85% activity after five cycles, but fouling by phenyl groups reduces pore accessibility. Solutions include:

- Calcination at 550°C to oxidize organic residues.

- Ultrasonic washing with dimethylformamide to dislodge bulky byproducts.

Industrial Applications and Process Economics

The H-MCM-22 method reduces production costs by 40% compared to homogeneous catalysts (e.g., H₂SO₄), primarily through:

- Lower catalyst consumption : 0.15 g/mmol vs. 5 g/mmol for AlCl₃.

- Reduced waste : Acetonitrile recovery via distillation achieves 92% solvent reuse.

Q & A

Q. What are the recommended synthetic pathways for synthesizing 2H-1,5-benzodiazepin-2-one derivatives, and how can intermediates be optimized?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with ketones or aldehydes under acidic conditions. For example, similar compounds like Cloxazolam () are synthesized via nitro-substitution and cyclization steps. Key intermediates (e.g., tetrahydro derivatives) require careful control of reaction time and temperature to minimize side reactions. Optimization can be achieved using spectroscopic monitoring (e.g., in situ IR or NMR) to track intermediate formation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for purity assessment ().

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl (C=O) and NH stretches.

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms the diazepine ring conformation.

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring for degradation products.

- Hydrolytic stability : pH-dependent studies (e.g., 1–13) to identify labile functional groups (e.g., lactam rings).

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s interaction with GABA receptors?

- In vitro assays : Use the concentration-clamp technique () on isolated neuronal cells to measure GABA-induced chloride currents. Full agonists (e.g., diazepam) and inverse agonists (e.g., fl-CCE) serve as controls.

- Dose-response curves : Test concentrations from 3×10⁻⁸ M to 3×10⁻⁴ M to classify efficacy (full/partial agonist) and compare EC₅₀ values.

- Receptor binding assays : Radioligand competition studies (³H-flumazenil) to determine binding affinity (Kᵢ).

Q. How can structural modifications enhance selectivity for benzodiazepine receptor subtypes?

- Substituent analysis : The 8-methyl and 4-phenyl groups (target compound) likely influence binding to α-subunit isoforms (α1–α6). Compare with analogs in (Cloxazolam: 7-nitro, 2-chlorophenyl) to map steric and electronic effects.

- Crystallographic data (): Use solved receptor-ligand structures to model docking interactions and guide rational design.

Q. How should researchers address contradictions in pharmacological data (e.g., dual agonist/inverse agonist effects)?

- Mechanistic studies : Evaluate compound behavior under varying GABA concentrations. Inverse agonists like fl-CCE () exhibit concentration-dependent duality (inhibition at <3×10⁻⁶ M, augmentation at higher doses).

- Allosteric modulation : Use patch-clamp electrophysiology to distinguish direct channel effects from allosteric modulation.

- Species specificity : Test across models (e.g., rodent vs. frog neurons) to identify interspecies receptor variations.

Q. What methodological challenges arise in crystallizing 1,5-benzodiazepinone derivatives, and how can they be mitigated?

- Solvent selection : High-polarity solvents (e.g., DMF/water mixtures) promote crystal growth but may co-crystallize solvents ().

- Polymorphism screening : Vary cooling rates and use seed crystals to isolate stable polymorphs.

- Data collection : Synchrotron X-ray sources improve resolution for low-symmetry crystals (e.g., monoclinic systems in ).

Data Contradiction Analysis

Q. How can conflicting reports on metabolic stability be resolved?

- Comparative assays : Use liver microsomes from multiple species (human, rat) to identify interspecies differences in CYP450 metabolism.

- Metabolite profiling : LC-MS/MS to detect hydroxylation or demethylation products.

- Computational modeling : Predict metabolic hotspots (e.g., 8-methyl group) using in silico tools like Schrödinger’s QikProp.

Key Methodological Recommendations

- Synthesis : Optimize cyclization steps using microwave-assisted synthesis for higher yields.

- Pharmacology : Combine in vitro assays with ex vivo brain slice recordings to validate receptor effects.

- Structural analysis : Cross-validate NMR data with X-ray crystallography to resolve ambiguous stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.